4-(Trifluoromethyl)benzoic acid
CAS No.: 455-24-3
Cat. No.: VC21316706
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 455-24-3 |
|---|---|
| Molecular Formula | C8H5F3O2 |
| Molecular Weight | 190.12 g/mol |
| IUPAC Name | 4-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H,12,13) |
| Standard InChI Key | SWKPKONEIZGROQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)C(F)(F)F |
| Melting Point | 219.5 °C |
Introduction
Chemical Identity and Basic Characteristics
4-(Trifluoromethyl)benzoic acid, also known as α,α,α-trifluoro-p-toluic acid or p-carboxybenzotrifluoride, is identified by the CAS number 455-24-3. It possesses the molecular formula C₈H₅F₃O₂ with a molecular weight of 190.12 g/mol . This compound belongs to the chemical family of fluorinated aromatic carboxylic acids, which are characterized by their enhanced acidity and metabolic stability compared to non-fluorinated analogs.
The compound features a benzoic acid core structure with a trifluoromethyl (-CF₃) substituent at the para position relative to the carboxylic acid group. This arrangement contributes to its distinctive chemical behavior and reactivity profile. The trifluoromethyl group significantly influences the electronic properties of the molecule, making it useful in pharmaceutical research and chemical synthesis.
Nomenclature and Identifiers
The compound has several synonyms in scientific literature, including:
Additional identification codes include:
Physical and Chemical Properties
4-(Trifluoromethyl)benzoic acid appears as a white to slight gray fine crystalline powder . It exhibits distinctive physical properties that make it suitable for various applications in organic synthesis and pharmaceutical development.
Physical Properties
The physical properties of 4-(Trifluoromethyl)benzoic acid are summarized in Table 1:
Table 1: Physical Properties of 4-(Trifluoromethyl)benzoic acid
| Property | Value |
|---|---|
| Melting point | 219-220 °C (literature) |
| Boiling point | 247 °C at 753 mm Hg |
| Density | 1.3173 (estimated) |
| Flash point | 247 °C/753 mm |
| Physical form | Fine Crystalline Powder |
| Color | White to slight gray |
| Water Solubility | Soluble in water |
Source: Chemical properties database
Chemical Properties
The acid exhibits chemical properties consistent with substituted benzoic acids, with some notable differences due to the electron-withdrawing effect of the trifluoromethyl group. The pKa value of 4-(Trifluoromethyl)benzoic acid is 3.69±0.10 (predicted) , which indicates it is a stronger acid than benzoic acid itself (pKa ≈ 4.2). This enhanced acidity can be attributed to the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the conjugate base.
Synthesis Methods
Several routes have been reported for the synthesis of 4-(Trifluoromethyl)benzoic acid, with oxidation of 4-(trifluoromethyl)benzaldehyde being a well-documented approach.
Oxidation of 4-(Trifluoromethyl)benzaldehyde
A practical synthesis method involves the oxidation of 4-(trifluoromethyl)benzaldehyde under mild conditions, as detailed below:
Reaction Conditions:
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Oxidant: Oxygen (atmospheric pressure)
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Catalyst: Cu(OAc)₂·H₂O (0.3 mol%) and Co(OAc)₂·4H₂O (0.3 mol%)
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Solvent: Water
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Temperature: 70°C
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Reaction time: 1 hour
Procedure:
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In a 15 mL glass reaction tube, combine water (2 mL), p-trifluorobenzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).
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Connect an oxygen balloon to the reaction tube.
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Place the tube in an oil bath preheated to 70°C and stir for 1 hour.
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After completion, cool the reaction mixture.
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Separate the crude product solid by centrifugation.
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Wash the solid ultrasonically with 3 mL of water.
This method reportedly yields 99% of 4-(Trifluoromethyl)benzoic acid . The high yield and relatively mild conditions make this approach particularly attractive for laboratory-scale synthesis.
Applications and Uses
4-(Trifluoromethyl)benzoic acid has found various applications in chemical research, pharmaceutical development, and analytical chemistry.
Pharmaceutical Applications
The compound serves as an important building block in medicinal chemistry and drug development:
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Synthesis of Bioactive Compounds: 4-(Trifluoromethyl)benzoic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N'-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide . These derivatives have potential biological activities.
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Neuroprotective Derivatives: A derivative, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), has shown robust neuroprotective effects in the postischemic brain. This compound is a HTB (a metabolite of triflusal)-pyruvate ester that exhibits significant potential for stroke treatment .
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Precursor for Potassium Channel Openers: While the search results specifically mention 3-fluoro-4-(trifluoromethyl)benzoic acid (a closely related compound) in this context, similar applications might be relevant for 4-(trifluoromethyl)benzoic acid. The fluoro-derivative serves as a crucial building block in the synthesis of potassium channel openers used for the treatment of epilepsy .
Analytical Applications
4-(Trifluoromethyl)benzoic acid has been utilized as an internal standard during the ultra-trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods . The stability of the compound and its distinctive mass spectral pattern make it suitable for this purpose.
Derivatives and Related Compounds
Several derivatives and structurally related compounds of 4-(trifluoromethyl)benzoic acid have been reported in the literature, each with unique properties and applications.
Isotopically Labeled Variants
4-(Trifluoromethyl)benzoic acid-¹³C₆ is an isotopically labeled variant where all six carbon atoms in the benzene ring are ¹³C isotopes. This compound has the molecular formula C₂(¹³C₆)H₅F₃O₂ with a molecular weight of 196.12 g/mol . Such isotopically labeled compounds are valuable in:
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Metabolic studies
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Reaction mechanism investigations
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Mass spectrometry-based quantitative analysis
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Drug metabolism and pharmacokinetic studies
Structurally Related Compounds
Several structurally related compounds with different substitution patterns have been studied:
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3-Fluoro-4-(trifluoromethyl)benzoic acid: This compound (CAS 115754-21-7) features both a trifluoromethyl group and a fluorine atom as substituents on the benzoic acid core. It has applications in medicinal chemistry, particularly as a building block for potassium channel openers used in epilepsy treatment .
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4-Nitro-2-(trifluoromethyl)benzoic acid and 4-Nitro-3-(trifluoromethyl)benzoic acid: These isomers differ in the position of the trifluoromethyl group relative to the nitro substituent. Crystallographic studies have revealed interesting structural features, such as the influence of the trifluoromethyl group on the co-planarity of the carboxylic acid and nitro groups with the aromatic ring plane .
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